N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE
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Overview
Description
N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE is a complex organic compound that features a thiazole ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with a phenyl isocyanate derivative to form an intermediate, which is then reacted with a furan carboxylic acid derivative under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, aryl halides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N2-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE: Shares a similar thiazole and carbamate structure but differs in the presence of a pyridine ring.
N-(2,2,2-TRICHLORO-1-(1,3-THIAZOL-2-YLAMINO)ETHYL)-2-FURAMIDE: Similar in having a thiazole and furan ring but includes a trichloroethyl group.
Uniqueness
N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-13(18-15-16-7-9-22-15)10-4-1-2-5-11(10)17-14(20)12-6-3-8-21-12/h1-9H,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWVTBIBYVKLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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